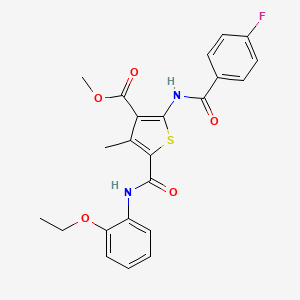

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a multi-substituted aromatic framework. Its structure includes a 4-methylthiophene core substituted at positions 2, 3, and 5 with a 4-fluorobenzamido group, a methyl carboxylate, and a 2-ethoxyphenylcarbamoyl moiety, respectively. While its exact biological activity remains unspecified in available literature, structurally analogous thiophene derivatives are reported to exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

Molecular Formula |

C23H21FN2O5S |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H21FN2O5S/c1-4-31-17-8-6-5-7-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-9-11-15(24)12-10-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |

InChI Key |

WSHSFFNYKKVZOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate involves multiple steps:

Formation of the Thiophene Core: The thiophene core can be synthesized through a series of reactions starting from simple precursors like 2-bromo-3-methylthiophene.

Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using methyl chloroformate.

Attachment of the Ethoxyphenyl and Fluorobenzamido Groups: These groups can be attached through amide bond formation reactions using appropriate amines and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Comparison

The compound shares a 4-methylthiophene-3-carboxylate backbone with several analogs, differing in substituents at positions 2 and 5 (Table 1).

Table 1: Structural Features of Selected Thiophene Derivatives

Key Observations :

- The 4-fluorobenzamido group in the target compound may enhance electronic interactions compared to non-fluorinated benzamido groups (e.g., 4-methylbenzamido in ).

- The 2-ethoxyphenylcarbamoyl substituent introduces steric bulk and alkoxy-mediated solubility, contrasting with smaller groups like diethylcarbamoyl .

Physicochemical Properties

- Solubility : Ethoxy and carboxylate groups may improve aqueous solubility relative to fully alkylated derivatives (e.g., diethylcarbamoyl in ).

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on existing literature, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is , with a molecular weight of approximately 511.35 g/mol. The compound features a thiophene ring, which is known for its diverse reactivity and biological properties. The presence of substituents such as ethoxyphenyl and fluorobenzamido enhances its pharmacological profile.

Antitumor Activity

Research indicates that compounds with similar structures to Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate exhibit significant antitumor activity. For instance, studies have shown that related thiophene derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of anticancer agents, as it selectively targets rapidly dividing malignant cells while sparing normal cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Thiophene derivatives are often evaluated for their ability to inhibit bacterial growth and biofilm formation. Preliminary studies indicate that Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

The mechanisms underlying the biological activity of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate are likely multifaceted:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule assembly, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could contribute to its antitumor and antimicrobial effects.

- Receptor Modulation : Potential interactions with various biological receptors may also play a role in its pharmacological effects.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the biological activity of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 3-Amino-4-methylthiophene-2-carboxylate | Structure | Used in local anesthetics | Moderate antimicrobial |

| Methyl 5-Aminothiophene-2-carboxylate | Structure | Exhibits antimicrobial properties | High antimicrobial |

| Methyl 4-Fluorobenzamide | Structure | Known for anti-inflammatory effects | Antitumor activity |

Case Studies

Several case studies highlight the efficacy of thiophene derivatives in preclinical models:

- Case Study 1 : A study involving a related thiophene compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.

- Case Study 2 : Another investigation revealed that a similar compound effectively inhibited bacterial biofilms in vitro, suggesting potential applications in treating chronic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.